7-Bromo-2-phenyl-chroman-4-one

Insect endocrinology Ecdysone receptor Agonist

Researchers often face delays in sourcing specific halogenated flavanone building blocks for SAR studies. This compound addresses that gap with verified differentiation. • Scaffold for selective SIRT2 inhibitor development, validated by related analog activity (IC₅₀ = 1.5 μM). • Demonstrated agonist at insect ecdysone receptors (EC₅₀ = 151 nM in Bm5 cells), enabling chemical probe studies. • Rationally selected for anticancer library inclusion based on enhanced cytotoxicity of halogenated flavanones vs. unsubstituted core.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
Cat. No. B13932692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-phenyl-chroman-4-one
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C15H11BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2
InChIKeyKRZMVVSZLNNWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-phenyl-chroman-4-one: Compound Procurement Profile


7-Bromo-2-phenyl-chroman-4-one is a synthetic organic compound classified as a halogenated flavanone, a subclass of the chroman-4-one family of heterocycles [1]. Its molecular formula is C₁₅H₁₁BrO₂, characterized by a bromine atom at the 7-position of the benzopyranone ring and a phenyl group at the 2-position [2]. As a flavanone derivative, it shares the 2-phenylchroman-4-one core structure with naturally occurring flavonoids like naringenin and sakuranetin, but its specific halogenation pattern confers distinct chemical and biological properties that differentiate it from both natural flavanones and other synthetic halogenated analogs [1].

1
Halogenated flavanone scaffold with unique 7-bromo substitution pattern
2
Enables specific target engagement studies (e.g., insect EcR pathway)
3
Synthetic chroman-4-one for SAR-driven selectivity and cytotoxicity research

7-Bromo-2-phenyl-chroman-4-one: Why Substitution Fails


The chroman-4-one scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to subtle structural variations. The reduction of the C2–C3 double bond distinguishes chroman-4-ones (flavanones) from chromones (flavones), resulting in significant differences in both chemistry and bioactivity [1]. Furthermore, the position and nature of halogen substitution on the flavanone core critically modulates target engagement and cellular potency [2]. Generic substitution with an unsubstituted flavanone, a different halogenated isomer (e.g., 6-bromo or 3',6-dichloro), or the corresponding unsaturated flavone will not recapitulate the specific interaction profile of 7-bromo-2-phenyl-chroman-4-one, as demonstrated by the quantitative comparisons detailed below.

Unsubstituted
Lacks 7-bromo; no reported insect EcR agonism — receptor engagement profile may not transfer.
Halogen isomers
6-bromo or 3',6-dichloro substitution yields distinct target selectivity and potency shifts.
Flavone analog
Unsaturated chromone (C2–C3 double bond) alters scaffold geometry and bioactivity context.

7-Bromo-2-phenyl-chroman-4-one: Quantitative Evidence vs. Analogs


Ecdysone Receptor Agonism vs. Unsubstituted Flavanone

7-Bromo-2-phenyl-chroman-4-one demonstrates measurable agonist activity at the ecdysone receptor (EcR) in insect cell lines, with an EC₅₀ of 151 nM in Bombyx mori Bm5 cells and 437 nM in Spodoptera littoralis Sl2 cells [1]. In contrast, unsubstituted flavanone (2-phenyl-chroman-4-one) shows no significant activity at this target under comparable assay conditions, highlighting the critical role of the 7-bromo substituent in conferring receptor engagement [2].

EcR Agonism
Class-level inference
7-Br: EC₅₀ 151 nM (Bm5) / 437 nM (Sl2)
Unsubstituted: no activity
Supports insect ecdysone receptor probe development
Luciferase reporter assay; 24 h incubation
Insect endocrinology Ecdysone receptor Agonist

SIRT2 Inhibitory Potential vs. 6,8-Dibromo Analog

While direct SIRT2 inhibition data for 7-bromo-2-phenyl-chroman-4-one is not yet available, structure-activity relationship (SAR) studies on chroman-4-one derivatives reveal that the 6,8-dibromo-2-pentylchroman-4-one analog achieves an IC₅₀ of 1.5 μM against SIRT2, with high selectivity over SIRT1 and SIRT3 [1]. The 7-bromo substitution pattern in the target compound occupies a distinct position on the benzopyranone ring, which is predicted to alter binding mode and selectivity compared to the 6,8-dibromo substitution, thereby providing a unique chemical probe for dissecting sirtuin isoform selectivity.

SIRT2 Inhibition
Class-level inference
7-Br not yet determined; 6,8-diBr analog IC₅₀ 1.5 μM
Predicted differentiated selectivity profile for sirtuin studies
Direct enzymatic data required
Epigenetics Sirtuin inhibition Cancer

Cancer Cell Cytotoxicity: Halogenated vs. Unsubstituted Flavanone

Halogenated flavanones, as a class, exhibit significantly enhanced cytotoxicity compared to unsubstituted flavanone. For instance, 3',6-dichloroflavanone (2g) demonstrates an IC₅₀ of 2.9 ± 0.9 μM against MDA-MB-231 breast cancer cells, approximately 12-fold more potent than the reference drug etoposide and substantially more active than unsubstituted flavanone, which shows minimal cytotoxicity in this cell line [1]. While specific data for 7-bromo-2-phenyl-chroman-4-one is pending, its structural alignment with this active halogenated flavanone class positions it as a candidate for cytotoxic evaluation, with the 7-bromo substitution offering a distinct halogenation pattern for SAR exploration.

Cytotoxicity (Class-level)
Class-level inference
3',6-diCl analog IC₅₀ 2.9 μM (MDA-MB-231)
Unsubstituted: minimal cytotoxicity
Supports cytotoxicity SAR studies
7-Br analog endpoint data pending
Cancer Apoptosis Cytotoxicity

7-Bromo-2-phenyl-chroman-4-one: Application Scenarios


Insect Ecdysone Receptor Probe Development

The demonstrated agonist activity of 7-bromo-2-phenyl-chroman-4-one at insect ecdysone receptors (EC₅₀ = 151 nM in Bm5 cells) makes it a valuable chemical probe for studying molting and development in lepidopteran species [1]. This application is not supported by unsubstituted flavanone, providing a clear functional differentiation.

Lead Optimization for SIRT2-Selective Inhibitors

As a chroman-4-one derivative with a unique 7-bromo substitution, this compound offers a distinct scaffold for developing selective SIRT2 inhibitors. SAR studies on related analogs (e.g., 6,8-dibromo-2-pentylchroman-4-one with IC₅₀ = 1.5 μM) validate the class potential, while the different halogenation pattern provides a new vector for optimizing selectivity and potency [2].

Halogenated Flavanone Cytotoxicity SAR Studies

Given the class-level evidence that halogenated flavanones exhibit enhanced cytotoxicity over unsubstituted flavanone (e.g., 3',6-dichloroflavanone IC₅₀ = 2.9 μM against MDA-MB-231 cells), 7-bromo-2-phenyl-chroman-4-one is a rational candidate for inclusion in focused libraries aimed at exploring the impact of halogen position on anticancer activity [3].

Application
Selection Property
Validation Focus
Insect ecdysone receptor probe studies
Reported EcR activation profile
Receptor-binding endpoint review
SIRT2 isoform selectivity research
Unique 7-bromo substitution pattern
SAR-driven selectivity profile review
Cancer cell-model SAR studies
Halogenation-dependent cytotoxicity profile
Cell-viability endpoint review
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